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Abstract
This technical guide provides a comprehensive overview of the available data for

cyclopropanecarbonyl chloride (C₃H₅COCl). While experimental and computationally derived

thermochemical data such as enthalpy of formation, standard entropy, and heat capacity are

not readily available in the current scientific literature, this document serves to consolidate the

known physical and chemical properties of this important reagent. Furthermore, it details the

standard experimental and computational methodologies that are employed to determine such

thermochemical data, offering a framework for future studies. To provide context,

thermochemical data for the related compounds, cyclopropanecarboxylic acid and acetyl

chloride, are also presented. This guide is intended to be a valuable resource for researchers in

organic synthesis, medicinal chemistry, and drug development who utilize or intend to study

cyclopropanecarbonyl chloride.

Introduction to Cyclopropanecarbonyl Chloride
Cyclopropanecarbonyl chloride, a derivative of cyclopropanecarboxylic acid, is a key

intermediate in the synthesis of a variety of organic molecules, particularly in the

pharmaceutical and agrochemical industries. Its heightened reactivity, owing to the strained
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cyclopropane ring adjacent to the carbonyl group, makes it a versatile reagent for introducing

the cyclopropyl moiety into larger molecular scaffolds. A thorough understanding of its

thermochemical properties is crucial for process optimization, safety assessments, and

computational modeling of reaction pathways.

Despite its synthetic utility, a comprehensive search of the scientific literature and chemical

databases reveals a notable absence of published experimental or high-level computational

thermochemical data, including standard enthalpy of formation (ΔfH°), standard molar entropy

(S°), and heat capacity (Cp). This guide aims to bridge this knowledge gap by providing a

detailed summary of its known properties and outlining the established protocols for

determining the missing thermochemical values.

Physicochemical and Reactivity Data
While specific thermochemical data is lacking, a considerable amount of information regarding

the physical and chemical properties of cyclopropanecarbonyl chloride has been reported.

These are summarized in the tables below.

Table 1: General and Physical Properties of
Cyclopropanecarbonyl Chloride

Property Value Source

Molecular Formula C₄H₅ClO [N/A]

Molecular Weight 104.53 g/mol [N/A]

CAS Number 4023-34-1 [N/A]

Appearance Colorless to pale yellow liquid [N/A]

Odor Pungent [N/A]

Boiling Point 119 °C (at 1 atm) [N/A]

Density 1.152 g/mL (at 25 °C) [N/A]

Refractive Index 1.452 (at 20 °C) [N/A]

Solubility
Soluble in organic solvents;

reacts violently with water.
[N/A]
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Table 2: Reactivity and Synthesis Information
Aspect Description

Key Reactivity

Highly reactive acylating agent. The presence of

the strained cyclopropane ring enhances its

reactivity compared to acyclic acyl chlorides. It

is sensitive to moisture and hydrolyzes to form

cyclopropanecarboxylic acid and hydrochloric

acid.

Common Uses

Primarily used as an intermediate in the

synthesis of pharmaceuticals and

agrochemicals. It serves as a reagent for

introducing the cyclopropylcarbonyl group into

various molecules.

Synthesis

Commonly synthesized by treating

cyclopropanecarboxylic acid with a chlorinating

agent such as thionyl chloride (SOCl₂) or oxalyl

chloride ((COCl)₂).

Diagram 1: Synthesis of Cyclopropanecarbonyl Chloride
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Caption: Common synthesis route for cyclopropanecarbonyl chloride.
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Thermochemical Data of Related Compounds
To provide a frame of reference for the thermochemical properties of cyclopropanecarbonyl

chloride, the following tables present data for its parent carboxylic acid and a simple acyclic

acyl chloride.

Table 3: Thermochemical Data for
Cyclopropanecarboxylic Acid (C₄H₆O₂)

Property Value Units Source

Standard Enthalpy of

Combustion (liquid)
-2058.3 kJ/mol [N/A]

Gas Phase Heat

Capacity (Cp) at

298.15 K

94.77 J/mol·K [1]

Table 4: Thermochemical Data for Acetyl Chloride
(C₂H₃ClO)

Property Value Units Source

Standard Enthalpy of

Formation (gas,

298.15 K)

-251.3 ± 0.50 kJ/mol [2]

Standard Enthalpy of

Formation (liquid,

298.15 K)

-272.0 ± 0.50 kJ/mol [3]

Liquid Phase Heat

Capacity (Cp) at 298

K

117.2 J/mol·K [4]
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The following sections describe the primary experimental techniques used to determine the key

thermochemical properties of organic compounds.

Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic liquid like cyclopropanecarbonyl

chloride is typically determined indirectly through its enthalpy of combustion (ΔcH°). This is

measured using a bomb calorimeter.

Methodology:

Sample Preparation: A precise mass of the liquid sample is encapsulated in a combustible

container (e.g., a gelatin capsule or a polyethylene ampoule) of known mass and heat of

combustion.

Calorimeter Setup: The encapsulated sample is placed in a crucible within a high-pressure

vessel (the "bomb"), which is then pressurized with a large excess of pure oxygen (typically

20-30 atm).

Immersion: The bomb is submerged in a known mass of water in an insulated container (the

calorimeter). The initial temperature of the water is precisely measured.

Ignition and Combustion: The sample is ignited electrically. The complete combustion of the

organic compound releases heat, which is absorbed by the bomb and the surrounding water,

causing a temperature rise.

Temperature Measurement: The final temperature of the water is measured after thermal

equilibrium is reached.

Calculation: The heat of combustion of the sample is calculated from the observed

temperature change, the total heat capacity of the calorimeter system (determined by

calibrating with a substance of known heat of combustion, such as benzoic acid), and

corrections for the combustion of the container and ignition wire.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated

from the experimental enthalpy of combustion using Hess's Law, along with the known

standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
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Diagram 2: Experimental Workflow for Combustion
Calorimetry

Workflow for Combustion Calorimetry
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Click to download full resolution via product page

Caption: A generalized workflow for determining enthalpy of formation.

Heat Capacity via Differential Scanning Calorimetry
(DSC)
The heat capacity (Cp) of a liquid as a function of temperature can be determined with high

precision using Differential Scanning Calorimetry (DSC).[5][6]

Methodology:

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

standard materials with known melting points and enthalpies of fusion (e.g., indium).

Baseline Measurement: An initial DSC scan is performed with two empty, hermetically sealed

sample pans to obtain a baseline heat flow difference between the sample and reference

holders.

Standard Measurement: A known mass of a standard material with a well-characterized heat

capacity (e.g., sapphire) is placed in the sample pan, and a second scan is run over the

desired temperature range.

Sample Measurement: The standard is replaced with a precisely weighed sample of

cyclopropanecarbonyl chloride in a hermetically sealed pan, and a third scan is performed

under identical conditions (heating rate, gas flow).

Calculation: The heat capacity of the sample is calculated at each temperature by comparing

the heat flow difference between the sample and the empty pan to the heat flow difference

between the standard and the empty pan, using the following relationship:

Cp(sample) = (m(std) / m(sample)) * (ΔQ(sample) / ΔQ(std)) * Cp(std) where m is mass

and ΔQ is the difference in heat flow from the baseline.
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In the absence of experimental data, computational quantum chemistry provides a powerful

alternative for predicting thermochemical properties.[7][8] High-accuracy composite methods

are generally preferred for this purpose.

High-Accuracy Ab Initio Methods
Methods like the Gaussian-n (G2, G3, G4) theories and the Weizmann-n (Wn) theories are

composite procedures designed to approximate the results of very high-level calculations

through a series of more manageable computations.[9] A common high-accuracy approach

involves calculations using Coupled Cluster theory with single, double, and perturbative triple

excitations (CCSD(T)).[10][11]

Methodology:

Geometry Optimization: The molecular geometry is optimized at a computationally less

expensive level of theory, often a Density Functional Theory (DFT) method (e.g., B3LYP)

with a suitable basis set (e.g., 6-31G(d)).

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of

theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and

to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and

entropy.

Single-Point Energy Calculation: A highly accurate single-point energy calculation is

performed on the optimized geometry using a more sophisticated method and a larger basis

set (e.g., CCSD(T) with an augmented correlation-consistent basis set like aug-cc-pVTZ).

Extrapolation: To achieve even higher accuracy, energies are often extrapolated to the

complete basis set (CBS) limit.

Thermochemical Calculation: The total electronic energy is combined with the ZPVE and

thermal corrections (from the frequency calculation) to yield the enthalpy and Gibbs free

energy at a given temperature. The standard enthalpy of formation is then calculated using

atomization or isodesmic reaction schemes.

Density Functional Theory (DFT)
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While generally less accurate than high-level composite ab initio methods, modern DFT

functionals can provide good estimates of thermochemical properties at a much lower

computational cost, making them suitable for larger molecules.[12][13][14] The choice of

functional is critical, and benchmarking against experimental data for similar compounds is

often necessary.

Diagram 3: Computational Thermochemistry Workflow
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Caption: A typical workflow for predicting thermochemical data.

Conclusion
Cyclopropanecarbonyl chloride is a valuable reagent in modern organic synthesis. This guide

has consolidated its known physical and chemical properties and, in light of the current

absence of its specific thermochemical data, has provided a detailed overview of the standard

experimental and computational methodologies required for their determination. The

thermochemical data for related compounds have been presented to offer a comparative

context. It is hoped that this technical guide will serve as a useful resource for researchers and

stimulate further studies to characterize the thermochemical landscape of this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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